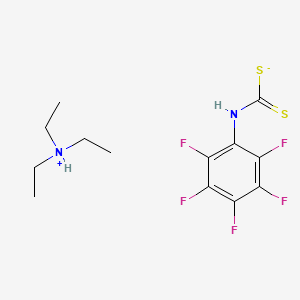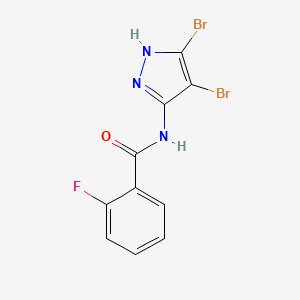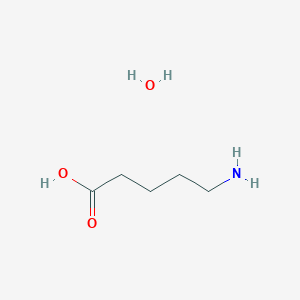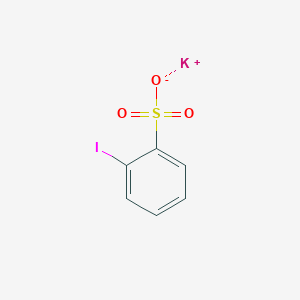
5-(Pentafluorosulfanyl)-1H-benzoimidazole
概要
説明
5-(Pentafluorosulfanyl)-1H-benzoimidazole is a unique organic compound characterized by the presence of a pentafluorosulfanyl group attached to a benzoimidazole core. The pentafluorosulfanyl group is known for its high electronegativity, chemical stability, and significant steric hindrance, making it a valuable functional group in various chemical applications .
作用機序
Target of Action
It’s known that pentafluorosulfanyl (sf5) compounds have been tested against targets like human dihydroorotate dehydrogenase (hdhodh) .
Mode of Action
The pentafluorosulfanyl (SF5) functional group is of increasing interest as a bioisostere in medicinal chemistry . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Biochemical Pathways
It’s known that sf5-substituted compounds can be biotransformed by enzymes of the established aromatic degrading pathways in microorganisms .
Pharmacokinetics
It’s known that sf5-containing compounds have improved pharmacokinetic and pharmacodynamic properties .
Result of Action
It’s known that sf5-substituted compounds have enhanced thermal, chemical, and hydrolytic stability, coupled with high lipophilicity and biological activity .
生化学分析
Biochemical Properties
5-(Pentafluorosulfanyl)-1H-benzoimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human dihydroorotate dehydrogenase (HDHODH), an enzyme involved in pyrimidine biosynthesis . This inhibition is due to the strong electron-withdrawing properties of the pentafluorosulfanyl group, which enhances the binding affinity of the compound to the enzyme. Additionally, this compound interacts with other biomolecules such as proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits HDHODH by binding to its active site, preventing the enzyme from catalyzing its reaction . This inhibition leads to a decrease in pyrimidine synthesis, which can affect cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong acids or bases . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, such as pyrimidine biosynthesis . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in certain cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects . For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of diaryldisulfides using elemental fluorine or other fluorinating agents such as xenon difluoride . This method allows for the efficient incorporation of the pentafluorosulfanyl group into the aromatic ring.
Industrial Production Methods: Industrial production of pentafluorosulfanyl-containing compounds often involves large-scale fluorination processes. These processes require stringent control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors has been explored to enhance the efficiency and safety of these fluorination reactions .
化学反応の分析
Types of Reactions: 5-(Pentafluorosulfanyl)-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other sulfur-containing functionalities.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing derivatives.
Substitution: Meta-substituted derivatives of this compound.
科学的研究の応用
5-(Pentafluorosulfanyl)-1H-benzoimidazole has found applications in several scientific fields:
類似化合物との比較
Pentafluorosulfanylbenzene: Known for its high chemical stability and similar electronic properties.
Trifluoromethylbenzene: Shares some steric and electronic characteristics but differs in the number of fluorine atoms and overall reactivity.
Pentafluorosulfanyl-substituted allylic alcohols: Used in synthetic transformations but exhibit different reactivity due to the presence of the allylic alcohol group.
Uniqueness: 5-(Pentafluorosulfanyl)-1H-benzoimidazole stands out due to the combination of the benzoimidazole core and the pentafluorosulfanyl group, which imparts unique electronic and steric properties. This combination enhances its potential in various applications, from drug design to materials science .
特性
IUPAC Name |
3H-benzimidazol-5-yl(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)5-1-2-6-7(3-5)14-4-13-6/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLDTWZWXUUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218058 | |
| Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663179-60-0 | |
| Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663179-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)

![Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042657.png)

![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)
![N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide](/img/structure/B3042669.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)


![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)
![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)
